(5R)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
[R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine undergoes various chemical reactions, including oxidation and reduction . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include 2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline .
Scientific Research Applications
This compound is extensively used in forensic toxicology to monitor methadone compliance in patients undergoing detoxification . It is also used as a standard in the quantitative determination of methadone and its metabolites in biological samples using techniques like liquid chromatography coupled with mass spectrometry . Additionally, it has applications in veterinary forensics and toxicology .
Mechanism of Action
[R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine exerts its effects by interacting with the μ-opioid receptor, similar to methadone . This interaction leads to the modulation of neurotransmitter release, resulting in analgesic and sedative effects . The compound’s metabolic pathway involves its conversion from methadone through enzymatic processes in the liver .
Comparison with Similar Compounds
Similar compounds to [R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine include other methadone metabolites such as 2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline . What sets [R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine apart is its stability and detectability in biological samples, making it a reliable marker for methadone use .
Properties
Molecular Formula |
C20H23N |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
(5R)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine |
InChI |
InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3/t16-/m1/s1 |
InChI Key |
AJRJPORIQGYFMT-MRXNPFEDSA-N |
Isomeric SMILES |
CC=C1C(C[C@H](N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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